molecular formula C7H5ClN2O3 B6188858 7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one CAS No. 2731010-90-3

7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one

Cat. No.: B6188858
CAS No.: 2731010-90-3
M. Wt: 200.6
InChI Key:
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Description

7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

The synthesis of 7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can lead to the formation of this compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one undergoes various chemical reactions, including:

Scientific Research Applications

7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one can be compared with other similar compounds, such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one involves the conversion of 2-chloro-3-nitropyridine to the corresponding amine, followed by cyclization with ethyl oxalate and subsequent hydrolysis to yield the target compound.", "Starting Materials": [ "2-chloro-3-nitropyridine", "ethyl oxalate", "sodium ethoxide", "water", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Reduction of 2-chloro-3-nitropyridine to 2-chloro-3-aminopyridine using sodium ethoxide in ethanol", "Step 2: Cyclization of 2-chloro-3-aminopyridine with ethyl oxalate in ethanol to form 7-chloro-4-ethoxycarbonyl-2H-pyrido[4,3-b][1,4]oxazine", "Step 3: Hydrolysis of 7-chloro-4-ethoxycarbonyl-2H-pyrido[4,3-b][1,4]oxazine with hydrochloric acid to yield 7-chloro-4-hydroxy-2H-pyrido[4,3-b][1,4]oxazine", "Step 4: Conversion of 7-chloro-4-hydroxy-2H-pyrido[4,3-b][1,4]oxazine to 7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one by treatment with sodium hydroxide in water" ] }

CAS No.

2731010-90-3

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.6

Purity

95

Origin of Product

United States

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